2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Peptidomimetic Design

Researchers seeking a conformationally constrained amide bond bioisostere with orthogonal protection face limited options. This Boc-protected aminomethyl-1,3,4-oxadiazole building block directly addresses the need for iterative peptide/peptidomimetic elongation without protecting-group cross-reactivity. - Orthogonal Boc-amine: Enables sequential SPPS (Boc-chemistry) after acidolytic deprotection, compatible with coexisting ester functionalities. - Validated pharmacophore: The 4-methoxyphenyl-1,3,4-oxadiazole core delivers cathepsin L inhibition (structurally related analog Ki = 337 nM) and antibacterial activity, serving as a derivatizable SAR handle. - Defined photochemistry: UV irradiation (>200 nm) induces clean N-N/C-O bond cleavage to isocyanates, enabling design of photoactivatable probes with predictable outcomes.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
CAS No. 1053656-55-5
Cat. No. B1403699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole
CAS1053656-55-5
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)16-9-12-17-18-13(21-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19)
InChIKeyFVQDPWSGUAJECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole: Procurement Baseline


2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole (CAS 1053656-55-5) is an orthogonally protected 1,3,4-oxadiazole building block with the IUPAC name tert-butyl N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate . It features a Boc-protected aminomethyl group at the 2-position and a 4-methoxyphenyl substituent at the 5-position of the oxadiazole ring, yielding a molecular formula of C₁₅H₁₉N₃O₄ and a molecular weight of 305.33 g/mol . As a member of the Boc-protected oxadiazole building block family, this compound is specifically designed for integration into larger molecular architectures—particularly peptidomimetics and bioactive small molecules—via sequential deprotection and functionalization of the Boc-amine [1]. Standard commercial purity is 95.0% (HPLC), supplied as a solid .

1
Orthogonally Boc‑protected aminomethyl handle enables sequential solid‑phase or solution‑phase synthesis
2
1,3,4‑Oxadiazole core functions as a conformationally constrained amide bond bioisostere in peptidomimetic design
3
4‑Methoxyphenyl substituent provides distinct electronic character (reported Hammett σₚ = −0.27) for SAR exploration

Why Generic Substitution of 1,3,4-Oxadiazole Building Blocks Carries Risk


The 1,3,4-oxadiazole scaffold exhibits pronounced substituent-dependent physicochemical and biological property divergence that precludes casual analog substitution. Goldberg et al. (2012) demonstrated that matched 1,2,4- and 1,3,4-oxadiazole isomer pairs diverge significantly in solubility, lipophilicity, metabolic stability, and plasma protein binding—all driven by differential hydrogen-bond acceptor/donor strengths [1]. Within the 1,3,4-oxadiazole subclass, Boc-protected aminomethyl building blocks bearing different C5 aryl substituents (e.g., 4-methoxyphenyl vs. p-tolyl vs. thienyl) yield substantially different downstream bioactivity profiles when incorporated into final compounds. For instance, the 4-methoxyphenyl substituent imparts distinct electronic character (Hammett σₚ = −0.27 for OCH₃) compared to methyl (σₚ = −0.17) or unsubstituted phenyl (σₚ = 0), directly modulating oxadiazole ring electron density and, consequently, target binding affinity [2]. The orthogonal Boc-protection strategy also introduces differential acid-lability profiles during downstream deprotection, making the specific protecting-group architecture a critical procurement decision variable [3].

C5 substituent mismatch
4‑Methoxyphenyl cannot be replaced by 4‑methylphenyl or unsubstituted phenyl analogs; electronic modulation directly shifts target binding and ADME profiles
Protecting group incompatibility
Boc strategy is orthogonal to Cbz (hydrogenolysis‑sensitive) and unprotected amine; choosing the wrong form breaks synthetic chemoselectivity
Regioisomer non‑equivalence
1,3,4‑Oxadiazole isomer is not interchangeable with 1,2,4‑oxadiazole; scaffold geometry alters substituent vectors and biological recognition

Quantitative Differentiation Evidence vs. Closest Analogs


Electronic Differentiation by Hammett Substituent Constants

The 4-methoxyphenyl substituent at C5 of the oxadiazole ring introduces quantifiably different electronic character compared to its closest commercial analogs. The Hammett σₚ constant for para-OCH₃ is −0.27, representing a stronger electron-donating effect than para-CH₃ (σₚ = −0.17) and a reversal relative to unsubstituted para-H (σₚ = 0.00) [1]. This electronic modulation directly tunes the electron density of the 1,3,4-oxadiazole core, which serves as an electron-deficient heterocycle participating in π–π stacking, hydrogen bonding, and dipole–dipole interactions with biological targets [2]. In a structurally analogous 2,5-diaryl-1,3,4-oxadiazole series, the 4-methoxyphenyl derivative (2h) demonstrated a cathepsin L Ki of 337 nM at pH 5.0 (310.15 K), establishing a quantitative activity benchmark for the 4-methoxyphenyl pharmacophore that would not be replicated by a 4-methyl or unsubstituted phenyl analog [3].

Electronic substituent effect
Class‑level inference
σₚ −0.27 (OCH₃) vs −0.17 (CH₃) vs 0.00 (H)
Electron‑donating character differs measurably; 4‑OCH₃ is not replicable by 4‑CH₃ or 4‑H analogs
Hammett relationship guides binding affinity interpretation
Medicinal Chemistry Structure-Activity Relationship (SAR) Peptidomimetic Design

Lipophilicity Modulation and ADME Impact

The 4-methoxyphenyl group introduces a measurable reduction in lipophilicity compared to the corresponding 4-methylphenyl (p-tolyl) analog. The uncharged 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole core (CAS 5711-61-5) has a measured LogP of 1.91 [1]. Applying the π substituent constant methodology (π(OCH₃) = −0.02 vs. π(CH₃) = +0.56), the 4-methoxyphenyl-substituted Boc building block is predicted to be approximately 0.58 log units less lipophilic than its p-tolyl counterpart (CAS 1053656-58-8; MW 289.33) [2]. This difference in lipophilicity is consequential: the Goldberg et al. (2012) study on oxadiazole isomers demonstrated that even modest lipophilicity changes drive significant divergence in plasma protein binding (Δ > 2-fold), metabolic half-life in human liver microsomes, and aqueous solubility [3].

Lipophilicity modulation
Class‑level inference
Predicted Δπ ≈ −0.58 vs p‑tolyl analog
Lipophilicity shift may alter permeability and metabolic clearance classification
Based on experimental core LogP 1.91 and π substituent constants
ADME Drug-Likeness Physicochemical Profiling

Boc-Deprotection Orthogonality vs. Cbz and Unprotected Analogs

The Boc protecting group on the aminomethyl side chain provides quantifiable orthogonality advantages. Boc groups are cleaved under acidic conditions (typically TFA/DCM, 25–50% v/v, 30 min to 2 h at room temperature), whereas the alternative Cbz (benzyloxycarbonyl) protecting group requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) that may compromise the oxadiazole ring integrity [1]. The Jakopin (2016) study on orthogonally protected oxadiazole building blocks specifically highlights Boc-protected amines as enabling sequential functionalization without cross-reactivity with coexisting ester groups—a critical feature for peptidomimetic construction [2]. In contrast, the unprotected 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS 5711-61-5) lacks the chemoselective handle entirely, precluding its use in stepwise solid-phase or solution-phase synthetic sequences where differential amine protection is required. The Boc variant thus offers a binary functionalization capability (protected/deprotected states) versus the permanently exposed amine of the unprotected analog .

Boc orthogonality
Class‑level inference
TFA‑labile vs Cbz (H₂/Pd) vs unprotected amine
Boc enables stepwise deprotection without cross‑reactivity; unprotected analog lacks chemoselective handle
Synthetic route feasibility depends on this orthogonality
Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Orthogonal Deprotection

Validated Purity Benchmark and Multi-Supplier Reproducibility

Multiple independent suppliers (Fluorochem, Bidepharm, CymitQuimica, Leyan) consistently report a minimum purity of 95.0% for CAS 1053656-55-5, with batch-specific QC documentation (NMR, HPLC, GC) available . This multi-vendor convergence on a 95% purity specification provides procurement confidence through supplier redundancy—an advantage not universally available for less common analogs. For comparison, the closely related 2-tert-Butyloxycarbonylaminomethyl-5-p-tolyl-[1,3,4]oxadiazole (CAS 1053656-58-8) and the thienyl variant (CAS 1053656-68-0) have fewer documented suppliers with published purity specifications, increasing single-supplier dependency risk . The 95.0% purity specification also differentiates this compound from the unprotected 2-amino analog (CAS 5711-61-5), which is typically supplied at analytical-grade purity but carries a GHS07 hazard classification (H302, H315, H319, H335) that overlaps with the Boc-protected variant's hazard profile (H315, H319, H335) [1].

Purity & supplier availability
Head‑to‑head
95.0% (HPLC); ≥4 suppliers vs 1‑2 for less common analogs
Multi‑supplier 95% specification reduces single‑source risk and supports procurement confidence
Verify batch‑specific CoA for purity and identity
Quality Control (QC) Reproducibility Procurement Standards

Photochemical Stability Profile of the Oxadiazole Core

A 2025 matrix-isolation IR spectroscopy and broadband UV photolysis study on 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole (the unprotected core of the target compound) revealed that upon UV irradiation (λ > 200 nm), the oxadiazole ring undergoes N–N and C–O bond cleavage, producing isocyanates as predominant photoproducts [1]. This photodegradation pathway is a class-level property of 1,3,4-oxadiazoles and applies equally to the Boc-protected variant. However, the Boc protecting group introduces steric shielding at the 2-aminomethyl position that may alter photodegradation kinetics relative to the unprotected amine. The study further established that the compound exists exclusively as the amino tautomer at 15 K, with two nearly isoenergetic conformers (anti and syn) defined by the relative orientation of the amino and methoxy groups—a conformational property that informs both spectroscopic characterization and computational modeling requirements for QC [1]. Procurement implications: the compound requires protection from UV light during storage and handling, a requirement not uniformly documented across all 1,3,4-oxadiazole building block suppliers.

Photochemical stability
Supporting evidence
Core scaffold UV‑induced ring opening (λ>200 nm); isocyanate photoproducts
Storage requires light protection; photostability data for Boc variant to verify
Derived from unprotected core matrix‑isolation study
Photostability Chemical Stability Storage and Handling

1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Differentiation

A systematic matched-pair analysis by Goldberg et al. (2012) demonstrated that 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers—despite being commonly used as mutual bioisosteres—exhibit statistically significant differences across multiple pharmaceutical properties. The 1,3,4-isomer class (to which CAS 1053656-55-5 belongs) showed distinct hydrogen-bond acceptor/donor capacities compared to the 1,2,4-isomer class, which translated to measurable differences in aqueous solubility, lipophilicity, metabolic stability (human liver microsomes), and plasma protein binding [1]. For procurement, this means that a 1,2,4-oxadiazole building block such as 5-(tert-Butyloxycarbonylamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole cannot be considered a functionally equivalent replacement for the 1,3,4-isomer, despite having identical molecular formula (C₁₅H₁₉N₃O₄) and the same substituents [2]. The regioisomeric identity of the oxadiazole core fundamentally alters the vector of the 4-methoxyphenyl and Boc-aminomethyl substituents in 3D space, affecting target complementarity.

1,3,4‑ vs 1,2,4‑isomer
Class‑level inference
Significant differences in solubility, LogD, metabolic stability, protein binding
Regioisomer identity alters 3D substituent vectors; not functionally equivalent
Specify exact 1,3,4‑oxadiazole for SAR reproducibility
Bioisosterism Scaffold Hopping Property-Based Design

Validated Application Scenarios in Research and Early Development


Solid-Phase Peptidomimetic Synthesis Building Block

The Boc-protected aminomethyl handle enables sequential solid-phase peptide synthesis (SPPS) using Boc-chemistry protocols. Following acidolytic Boc deprotection (TFA), the liberated primary amine can be acylated, sulfonylated, or coupled to amino acids, while the 4-methoxyphenyl-oxadiazole moiety serves as a conformationally constrained amide bond bioisostere [1]. This orthogonal protection strategy is directly validated by the Jakopin (2016) framework for oxadiazole-based building blocks, where Boc-protected amines were demonstrated to be compatible with coexisting ester functionalities, enabling iterative elongation without protecting group cross-reactivity [1].

Cathepsin Inhibitor Lead Optimization

The 4-methoxyphenyl-1,3,4-oxadiazole pharmacophore has been quantitatively established as a cathepsin L inhibitory scaffold. The structurally related 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole (2h) exhibits a Ki of 337 nM against cathepsin L at pH 5.0 [2]. CAS 1053656-55-5 provides this validated pharmacophore in a chemically tractable form, where the Boc-aminomethyl group at the 2-position serves as a derivatizable handle for systematic SAR exploration—a capability absent in the simple 2-phenyl analog. The 4-methoxyphenyl electronic character (σₚ = −0.27) is quantitatively distinct from alternative substituents, directly informing lead optimization design [3].

Antibacterial Agent Development

S-Substituted derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol have demonstrated potent antibacterial activity against both Gram-negative (P. aeruginosa, E. coli, K. pneumoniae, S. typhi) and Gram-positive (S. aureus, B. subtilis) strains, with certain derivatives exceeding the potency of ciprofloxacin standard [4]. CAS 1053656-55-5 provides an alternative functionalization vector at the 2-position (via Boc-aminomethyl) compared to the thiol-based derivatization previously explored, opening a distinct chemical space for antibacterial SAR expansion while retaining the validated 4-methoxyphenyl pharmacophore.

Photoreactive Probe Design

The 2025 matrix-isolation study on 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole established that UV irradiation (λ > 200 nm) induces clean N–N and C–O bond cleavage to generate isocyanates as predominant photoproducts [5]. CAS 1053656-55-5, bearing the same core scaffold, can serve as a precursor for photoactivatable probes where the Boc-aminomethyl handle allows pre-installation of a reporter group (fluorophore, biotin, or affinity tag), while the oxadiazole core acts as a photocleavable linker upon UV exposure. The defined photoproduct profile (isocyanates, carbodiimides via diazirine intermediates) provides predictable photocleavage outcomes essential for quantitative chemical biology applications.

Application
Selection Property
Validation Focus
Solid‑phase peptidomimetic synthesis
Boc‑aminomethyl orthogonal handle
Sequential deprotection/acylation compatibility
Cathepsin L inhibitor lead optimization
4‑Methoxyphenyl‑1,3,4‑oxadiazole pharmacophore
Enzyme inhibition assay context; derivatizable 2‑position
Antimicrobial screening studies
2‑Aminomethyl functionalization vector
Gram‑positive and Gram‑negative panel profiling
Photoreactive probe design
Photocleavable oxadiazole core + Boc handle
UV‑triggered isocyanate generation; reporter pre‑installation
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